molecular formula C8H20Cl2N2 B3161490 N-Isopropylpiperidine-4-amine dihydrochloride CAS No. 870301-32-9

N-Isopropylpiperidine-4-amine dihydrochloride

Cat. No.: B3161490
CAS No.: 870301-32-9
M. Wt: 215.16 g/mol
InChI Key: PSSYAWNVFKNKHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Isopropylpiperidine-4-amine dihydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-Isopropylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-Isopropylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Biological Activity

N-Isopropylpiperidine-4-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an isopropyl group at the nitrogen atom of the piperidine ring. The dihydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Research indicates that this compound interacts with several biological targets, influencing various signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can affect cell survival and proliferation.
  • Modulation of Neurotransmitter Systems : It exhibits activity at neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through several pathways:

  • Caspase Activation : The compound promotes the activation of caspases, which are critical for the apoptotic process. In particular, it has been reported to increase the activity of caspase-3 and caspase-9 in various cancer cell lines, leading to programmed cell death .
  • Mitochondrial Dysfunction : By disrupting mitochondrial membrane integrity, it facilitates the release of cytochrome c into the cytosol, further triggering apoptotic cascades .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines and nitric oxide (NO) production in activated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • In Vitro Studies : In a study involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .
  • Neuropharmacological Applications : Research has demonstrated that this compound can modulate serotonin receptor activity, suggesting its potential use in treating mood disorders or anxiety-related conditions .
  • Antioxidant Activity : Preliminary data indicate that this compound may possess antioxidant properties, contributing to its overall therapeutic profile by mitigating oxidative stress in cells .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryReduces cytokine levels and NO production
Neurotransmitter modulationAffects serotonin receptor activity
AntioxidantScavenges free radicals

Properties

IUPAC Name

N-propan-2-ylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-3-5-9-6-4-8;;/h7-10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYAWNVFKNKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Isopropylpiperidine-4-amine dihydrochloride
Reactant of Route 2
N-Isopropylpiperidine-4-amine dihydrochloride
Reactant of Route 3
N-Isopropylpiperidine-4-amine dihydrochloride
Reactant of Route 4
N-Isopropylpiperidine-4-amine dihydrochloride
Reactant of Route 5
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N-Isopropylpiperidine-4-amine dihydrochloride
Reactant of Route 6
N-Isopropylpiperidine-4-amine dihydrochloride

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